AZT-P(CyE)-ddA

Description

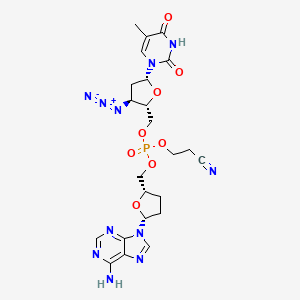

Structure

2D Structure

Properties

CAS No. |

121135-52-2 |

|---|---|

Molecular Formula |

C23H28N11O8P |

Molecular Weight |

617.5 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-cyanoethyl phosphate |

InChI |

InChI=1S/C23H28N11O8P/c1-13-8-33(23(36)30-22(13)35)18-7-15(31-32-26)16(42-18)10-40-43(37,38-6-2-5-24)39-9-14-3-4-17(41-14)34-12-29-19-20(25)27-11-28-21(19)34/h8,11-12,14-18H,2-4,6-7,9-10H2,1H3,(H2,25,27,28)(H,30,35,36)/t14-,15-,16+,17+,18+,43?/m0/s1 |

InChI Key |

ZZOQOCAXOCFBLH-GTTJKFTRSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(OCCC#N)OC[C@@H]3CC[C@@H](O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OCCC#N)OCC3CCC(O3)N4C=NC5=C(N=CN=C54)N)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZT-P(CyE)-ddA involves multiple steps, starting from the preparation of the nucleoside analogs. The process typically includes the following steps:

Nucleoside Analog Synthesis: The initial step involves the synthesis of the nucleoside analogs, which are the building blocks of this compound. This is achieved through a series of chemical reactions, including glycosylation and phosphorylation.

Phosphorylation: The nucleoside analogs are then phosphorylated to introduce the phosphate group, which is essential for the compound’s biological activity.

Cyclization and Esterification: The phosphorylated nucleoside analogs undergo cyclization and esterification reactions to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Advanced techniques like continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Phosphorylation of AZT

AZT undergoes a series of phosphorylation reactions to become active:

-

Zidovudine (AZT) → Zidovudine Monophosphate (AZT-MP) : This step is catalyzed by thymidine kinase.

-

AZT-MP → Zidovudine Diphosphate (AZT-DP) : This step is limited due to the inefficiency of thymidylate kinase.

-

AZT-DP → Zidovudine Triphosphate (AZT-TP) : The active form that inhibits reverse transcriptase .

Incorporation into DNA

AZT-TP is incorporated into viral DNA by reverse transcriptase, leading to chain termination due to the absence of a 3'-hydroxyl group .

Resistance Mechanisms

Resistance to AZT involves mutations in the HIV reverse transcriptase gene, such as T215Y and M41L, which enhance the excision of AZT from the DNA primer strand using ATP as a pyrophosphate donor .

Kinetics of AZT Incorporation

The incorporation of AZT-TP by polymerases like Pol γ exhibits complex kinetics, with a reversibly linked binding and chemistry step. This allows for the reversal of the reaction and release of the substrate, reducing the specificity constant (kcat/Km) .

Degradation of AZT

AZT is stable under most conditions but degrades under acidic conditions, forming two major degradation products identified by LC–MS/MS .

Data Table: AZT Phosphorylation and Degradation

| Compound | Reaction | Catalyst/Condition |

|---|---|---|

| AZT → AZT-MP | Phosphorylation | Thymidine Kinase |

| AZT-MP → AZT-DP | Phosphorylation | Thymidylate Kinase |

| AZT-DP → AZT-TP | Phosphorylation | Nucleoside Diphosphate Kinase |

| AZT → DP-1 | Acidic Degradation | 2 M HCl at 80°C |

| AZT → DP-2 | Acidic Degradation | 2 M HCl at 80°C |

Scientific Research Applications

Chemistry

AZT-P(CyE)-ddA serves as a model system for studying nucleoside analogs and their chemical properties. Its synthesis involves several steps that require careful control of reaction conditions, including temperature and pH, to achieve high yields and purity suitable for biological testing.

Synthesis Overview

- Reagents Used : Potassium permanganate (oxidation), sodium borohydride (reduction), various nucleophiles for substitution reactions.

- Key Reaction Conditions : Temperature, pH, solvent choice.

Biology

In biological research, this compound is utilized to investigate the mechanisms of nucleoside analogs and their interactions with biological molecules. This compound mimics the structure of natural nucleosides, allowing it to be incorporated into DNA or RNA during replication. Such incorporation can lead to chain termination or mutations, inhibiting viral replication or inducing apoptosis in cancer cells.

Medicine

This compound has potential therapeutic applications, particularly in treating viral infections such as HIV and certain types of cancer. Research indicates that it may inhibit viral replication effectively and induce cell death in cancerous cells .

Therapeutic Applications

- Antiviral Activity : Demonstrated effectiveness against HIV-1 isolates; this compound has shown superior potency compared to other dideoxynucleosides .

- Cancer Treatment : Induces apoptosis in cancer cells by interfering with nucleic acid synthesis.

Industry

The unique properties of this compound make it valuable for developing new pharmaceuticals and diagnostic tools. Its ability to mimic natural nucleotides allows for innovative approaches in drug design and therapeutic strategies.

Comparative Analysis with Other Nucleoside Analogs

The following table compares this compound with other notable nucleoside analogs based on their structural features and unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3'-Azido-2',3'-dideoxythymidine | Similar azido group but different base | Primarily used as an antiviral agent |

| 2',3'-Dideoxycytidine | Lacks azido group; different base | Effective against HIV but less potent than AZT |

| 2',3'-Dideoxyadenosine | No phosphate modification; simpler structure | Used primarily as a research tool |

| Tenofovir | Contains a phosphonate instead of a phosphate group | Broad-spectrum antiviral activity |

This compound's unique combination of an azido group and phosphate modification contributes to its distinct mechanism of action and potential therapeutic applications, setting it apart from these compounds.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various settings:

- A study highlighted its superior antiviral activity against clinical HIV-1 isolates compared to other dideoxynucleosides, demonstrating greater potency in activated peripheral blood mononuclear cells .

- Research on combination therapies has shown that this compound exhibits lower toxicity while maintaining antiviral efficacy, making it a promising candidate for further investigation in clinical settings .

Mechanism of Action

The mechanism of action of AZT-P(CyE)-ddA involves its interaction with specific molecular targets and pathways. The compound mimics the structure of natural nucleosides and can be incorporated into DNA or RNA during replication. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or inducing cell death in cancer cells. The molecular targets of this compound include viral polymerases and cellular enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

Antiviral Potency

In primary human peripheral blood mononuclear cells (PBMCs) infected with HIV-1, AZT-P(CyE)-ddA demonstrated intermediate antiviral potency compared to other nucleotide dimers (Table 1). The rank order of potency was: AZT-P-ddA ≥ AZT-P-ddI > this compound ≥ AZT-P(CyE)-ddI ≥ AZT > AZT-P-AZT . The CyE modification reduced potency relative to non-cyanoethylated counterparts (AZT-P-ddA and AZT-P-ddI), likely due to altered pharmacokinetics or intracellular processing.

Therapeutic Index

The therapeutic index (TI), defined as the ratio of cytotoxic concentration (CC₅₀) to effective antiviral concentration (EC₅₀), favored non-CyE compounds:

Toxicity Profiles

Stability and Metabolic Behavior

Synergistic Interactions

Combination studies revealed synergism between AZT and ddI at low concentrations (1:100 ratio), though antagonism emerged at higher antiviral effect levels. This underscores the complexity of dimer design, where covalent linkage (e.g., in AZT-P-ddI) may circumvent antagonistic interactions observed in free drug combinations .

Data Table: Comparative Profiles of this compound and Analogues

| Compound | Antiviral Potency (Rank) | Therapeutic Index (Relative to AZT) | Key Toxicity Findings | Stability Notes |

|---|---|---|---|---|

| This compound | Intermediate (4th) | Moderate (>AZT, | Moderate cytotoxicity (inferred) |

Likely stable at physiological pH |

|

| AZT-P-ddA | Highest (1st) | Highest (>AZT) | Low toxicity in progenitor cells | Not reported |

| AZT-P-ddI | High (2nd) | High (>AZT) | Lowest toxicity in PBMCs, Vero, CEM | Acid-labile |

| AZT-P(CyE)-ddI | Low (5th) | Low (>AZT, | Not explicitly reported |

Similar to AZT-P-ddI (acid-labile) |

(cye)-dda) |

| AZT | Baseline (5th) | Baseline | High hematologic toxicity | Stable |

| AZT-P-AZT (homodimer) | Lowest (6th) | Lowest (| High cytotoxicity |

Not reported |

|

Data sourced from Schinazi et al. (1990) .

Research Findings and Implications

- Structural Impact: The 2-cyanoethyl group in this compound reduces potency but may improve metabolic stability, warranting further pharmacokinetic studies .

- Therapeutic Potential: AZT-P-ddA and AZT-P-ddI are superior candidates due to higher potency and TI, though this compound remains a viable backup with a safer profile than AZT .

- Clinical Relevance : Preclinical evaluation of heterodimers like AZT-P-ddI is strongly recommended, as they combine synergism, low toxicity, and high efficacy .

Q & A

Q. What synthetic protocols are used to produce AZT-P(CyE)-ddA, and what are the common impurities encountered?

this compound is synthesized via direct phosphorylation of AZT (3'-azido-3'-deoxythymidine) with 2',3'-dideoxyadenosine (ddA) derivatives. The reaction yields ~90% crude product but introduces impurities such as thymine and unreacted AZT. Analytical RP-HPLC (0.01 M ammonia acetate-methanol, pH 5.0) is critical for identifying these contaminants, with thymine eluting at 5–6 minutes and AZT at 13.8 minutes .

Q. Which analytical techniques confirm the purity and structural integrity of this compound?

High-resolution NMR (1H, 13C, and 31P) and RP-HPLC are standard. For example, 31P NMR confirms phosphate ester formation, while RP-HPLC (using a C18 column with 0.01 M KH₂PO₄-methanol) achieves baseline separation of this compound (k' = 0.6) from impurities. Purity >99.5% is attainable via preparative HPLC .

Q. What in vitro assays evaluate the anti-HIV efficacy of this compound?

Key assays include:

- Syncytia formation inhibition in MT-2 cells infected with HIV-1.

- Reverse transcriptase (RT) activity quantification.

- p24 antigen expression measurement via ELISA. this compound demonstrates 3–5x higher cytotherapeutic indices than its monomers, with IC₅₀ values <0.1 µM in RT inhibition .

Advanced Research Questions

Q. How do pH variations in HPLC mobile phases impact this compound purification and peak resolution?

At pH 6.8, this compound exhibits peak splitting due to ionization of phosphate groups, complicating quantification. Optimal resolution is achieved at pH 5.0 with 0.01 M ammonia acetate-methanol (85:15 v/v), which stabilizes the compound’s charge state and improves k' reproducibility. This is critical for scaling up to preparative columns (150 mL/min flow rate) .

Q. What strategies resolve contradictions between in vitro anti-HIV potency and cytotoxicity in dimeric nucleotide analogs?

While this compound shows enhanced RT inhibition, cytotoxicity arises from mitochondrial DNA polymerase γ inhibition. Dose-response curves and selectivity indices (CC₅₀/IC₅₀) must be compared across cell lines (e.g., MT-2 vs. human hepatocytes). Adjusting the 2-cyanoethyl (CyE) ester moiety can reduce off-target effects .

Q. How can co-eluting impurities during large-scale this compound purification be mitigated?

- Gradient optimization : Stepwise methanol increases (15% → 30%) separate thymine (early elution) from this compound.

- Column overloading studies : Loading >2.5 g crude product on SepTech C18 columns reveals secondary impurities, which are excluded via fraction pooling (e.g., discarding fractions 1–2 containing <50% target) .

Q. What experimental designs validate the stability of this compound under physiological conditions?

- Hydrolysis kinetics : Incubate in simulated plasma (pH 7.4, 37°C) and monitor degradation via LC-MS.

- Esterase resistance : Compare stability in human serum vs. buffer. The CyE ester group enhances stability over unmodified phosphates, with >80% intact compound after 24 hours .

Methodological Considerations

- Data Interpretation : Triplicate runs for HPLC and NMR are mandatory to address batch variability. For cytotoxicity assays, use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/CC₅₀ .

- Reproducibility : Document buffer preparation (e.g., 0.01 M ammonia acetate pH 5.0 ± 0.1) and column conditioning protocols to ensure inter-lab consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.